molecular formula C14H8Cl2N2 B13674474 3,5-Dichloro-2-phenylquinoxaline

3,5-Dichloro-2-phenylquinoxaline

Cat. No.: B13674474
M. Wt: 275.1 g/mol
InChI Key: HXLLPRIHUKTXPA-UHFFFAOYSA-N
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Description

Important Note: Specific scientific data and established applications for the compound 3,5-Dichloro-2-phenylquinoxaline are not readily available in the current literature. The following description outlines the potential research value of this compound based on the well-documented properties of closely related chloroquinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound of significant interest in medicinal and organic chemistry due to its diverse biological activities and utility as a synthetic building block . Chloroquinoxaline derivatives, in particular, are highly valued as versatile intermediates for nucleophilic aromatic substitution (SNAr) reactions . The presence of chlorine atoms on the quinoxaline core activates it toward displacement by various nucleophiles, enabling the formation of new carbon-heteroatom bonds (e.g., C–N, C–O, C–S) and the creation of a wide array of functionalized quinoxalines . As a hypothetical dichloro- and phenyl-substituted quinoxaline, this compound is, by analogy, a promising scaffold for constructing complex molecules for pharmaceutical and biological research. Quinoxaline derivatives are frequently investigated for their antifungal, antibacterial, antiviral, and anticancer properties . Furthermore, such compounds are explored in materials science for their luminescent properties and applications in organic electronics . Researchers may utilize this compound as a key precursor in metal-catalyzed cross-coupling reactions or SNAr processes to generate compound libraries for high-throughput screening in drug discovery campaigns . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H8Cl2N2

Molecular Weight

275.1 g/mol

IUPAC Name

3,5-dichloro-2-phenylquinoxaline

InChI

InChI=1S/C14H8Cl2N2/c15-10-7-4-8-11-13(10)18-14(16)12(17-11)9-5-2-1-3-6-9/h1-8H

InChI Key

HXLLPRIHUKTXPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)Cl)N=C2Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Quinoxaline Derivatives

Detailed Reaction Conditions and Yields

Catalyst and Solvent Optimization

Entry Catalyst/System Solvent Temperature (°C) Time Yield (%) Notes
1 NH4Cl (10 mol%) Methanol 25 20 min 100 Metal-free, ambient conditions
2 NH4Cl (50 mol%) Methanol 25 7 min 100 Optimal catalyst loading
3 None (thermal) Ethanol Reflux (~78) 1 hour 95 Conventional condensation
4 Fe catalyst + TBHP + CF3SO3H additive THF Room temp 10 hours 94 Oxidative conditions

Source: Adapted from

Representative Synthesis Example

Step 1: Preparation of 3,5-dichloro-o-phenylenediamine

  • Starting from 3,5-dichloroaniline, diazotization is performed using sodium nitrite in acidic medium (HCl or HBr), followed by Sandmeyer reaction with copper(I) halides to introduce halogen substituents.

Step 2: Condensation with benzil

  • 3,5-dichloro-o-phenylenediamine (1 equiv) is reacted with benzil (1 equiv) in methanol with ammonium chloride catalyst (10-50 mol%) at room temperature for 20 minutes to 1 hour.

  • The product, this compound, precipitates out and is collected by filtration.

  • Yields are typically in the range of 90-98%, with high purity after recrystallization.

Mechanistic Insights

  • The ammonium chloride catalyst likely activates the carbonyl groups of benzil via hydrogen bonding, facilitating nucleophilic attack by the diamine's amino groups.

  • The reaction proceeds through a nucleophilic addition followed by cyclization and dehydration to form the quinoxaline ring system.

  • The presence of electron-withdrawing chlorine substituents at the 3 and 5 positions of the diamine influences the reaction rate and product stability.

Summary Table of Preparation Routes for this compound

Method Type Key Reagents Catalyst/System Solvent Temp (°C) Time Yield (%) Comments
Classical Condensation 3,5-Dichloro-o-phenylenediamine + Benzil Acidic or NH4Cl catalyst Methanol/Ethanol 25-78 20 min - 1 h 90-98 Simple, efficient, metal-free option
Sandmeyer + Grignard 3,5-Dichloroaniline + Piperidine + Grignard reagent Copper halide, Mg, Iodine initiator THF 10-90 Several h Not specified Industrial scale, multi-step process
Oxidative Cyclization Bisubstituted phenylenediamines + Methylglyoxal Oxidants (SeO2, H2O2) THF RT Hours Moderate For methylquinoxaline intermediates

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-phenylquinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chlorine atoms under basic conditions.

Major Products Formed

Scientific Research Applications

3,5-Dichloro-2-phenylquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-phenylquinoxaline involves its interaction with various molecular targets. It can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. The compound can also intercalate into DNA, disrupting the replication and transcription processes. These interactions lead to the inhibition of cell growth and proliferation, making it effective against cancer cells .

Comparison with Similar Compounds

3,5-Dichloro-2-phenylquinoxaline

  • Substituents : Two chlorine atoms (3,5-positions) and a phenyl group (2-position).

6-Chloro-2-phenyl-3-(phenylethynyl)quinoxaline (C₂₂H₁₄ClN₃; MW: 355.82 g/mol)

  • Substituents : Chlorine at 6-position, phenyl at 2-position, and a phenylethynyl group at 3-position.
  • Structural Distinction: The phenylethynyl group introduces steric hindrance, causing a twisted conformation (11.99° dihedral angle between the phenylethynyl phenyl ring and quinoxaline plane). This reduces planarity and affects intermolecular interactions.
  • Crystal Packing : Stabilized by C–H⋯π and π–π interactions (slippage: 1.341 Å), which may influence solubility and thermal stability .

Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (C₂₁H₁₅Cl₂N₃O₂; MW: 428.27 g/mol)

  • Substituents: A pyrrolo ring fused to the quinoxaline core, an ester group, and a 3,5-dichlorophenyl moiety.
  • The ester group improves solubility in polar solvents.

Physicochemical Properties

Property This compound 6-Chloro-2-phenyl-3-(phenylethynyl)quinoxaline Ethyl 2-amino-1-(3,5-dichlorophenyl)-pyrroloquinoxaline
Molecular Weight 275.13 g/mol 355.82 g/mol 428.27 g/mol
Halogen Substituents Cl (3,5) Cl (6) Cl (3,5 on phenyl)
Key Functional Groups Phenyl Phenylethynyl Pyrrolo ring, ester
Thermal Stability Stable at 2–8°C Likely stable due to aromatic interactions Ester group may hydrolyze under acidic/basic conditions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dichloro-2-phenylquinoxaline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of quinoxaline derivatives typically involves condensation of o-phenylenediamine with diketones or halogenated precursors under controlled conditions. For example, describes a CuCl-catalyzed reaction in chlorobenzene at 343 K, yielding a structurally similar quinoxaline compound. Key optimization steps include monitoring reaction progress via TLC, using column chromatography (e.g., Petroleum ether:EtOAc eluent) for purification, and slow solvent evaporation for crystallization . Adjusting stoichiometry, temperature, and catalyst loading can improve yield.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Safety protocols from analogous quinoxaline compounds (e.g., 5-Quinoxalinol in ) recommend:

  • Storage : 2–8°C in airtight containers, away from oxidizers and moisture .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact.
  • Decomposition : Monitor for hazardous byproducts (e.g., carbon oxides) under high heat or incompatible conditions.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Key techniques include:

  • NMR : Analyze chemical shifts for chlorine substituents (e.g., ¹³C NMR for Cl-induced deshielding).
  • X-ray crystallography : Determine molecular geometry and intermolecular interactions (e.g., π–π stacking, C–H⋯π bonds as in , Table 1) .
  • MS/HPLC : Confirm molecular weight (275.13 g/mol) and purity (>98%) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic or computational models of this compound?

  • Methodological Answer : Crystallography provides definitive bond lengths, angles, and packing interactions. For example, reports dihedral angles (49.32°–61.27°) between the quinoxaline core and substituents, which can validate or challenge DFT-optimized geometries . Discrepancies in NMR coupling constants or IR vibrational modes may arise from solid-state vs. solution-phase differences, necessitating complementary analyses.

Q. What strategies are effective for studying the biological activity of this compound, particularly in kinase inhibition or antimicrobial assays?

  • Methodological Answer :

  • Kinase assays : Use the compound as a scaffold for derivatization (e.g., trifluoromethyl or ethoxycarbonyl groups, as in ) to enhance binding affinity. Test inhibition via ATP-competitive assays .
  • Antimicrobial screening : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains, comparing with known quinoxaline derivatives (e.g., antioxidative or antitubercular analogs in ) .

Q. How can intermolecular interactions (e.g., π–π stacking) influence the material properties or reactivity of this compound?

  • Methodological Answer : Crystal packing analysis (e.g., , Table 1) reveals π–π interactions (3.62 Å spacing) and C–H⋯π bonds, which affect solubility, melting points, and charge-transfer behavior. These interactions can be exploited in designing organic semiconductors or cocrystals .

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